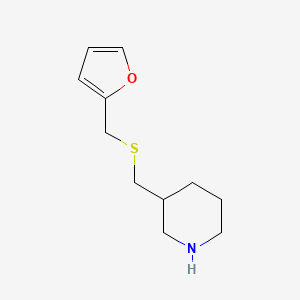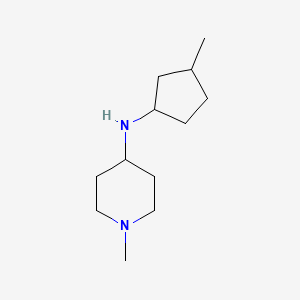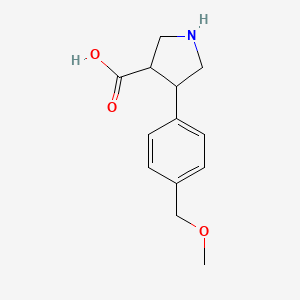
2-Amino-3,6-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,6-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-Amino-3,6-dimethylbenzene. This process can be carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, substituted sulfonamides, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-3,6-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Uniqueness
2-Amino-3,6-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual methyl groups and amino group make it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-amino-3,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-4-6(2)8(7(5)9)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |
InChI Key |
VCRIOKMVNKNMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13243395.png)
![3-[(Azetidin-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13243400.png)
![2-{[(1-Methoxypropan-2-YL)amino]methyl}phenol](/img/structure/B13243403.png)



![1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL](/img/structure/B13243429.png)

![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13243452.png)

![2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13243459.png)
![3-[(4-Methylcyclohexyl)oxy]azetidine](/img/structure/B13243464.png)
